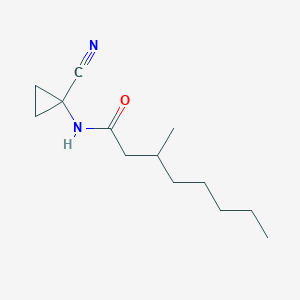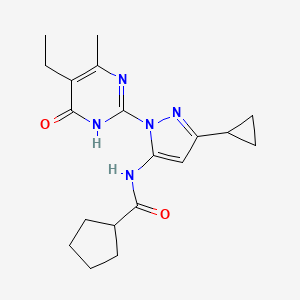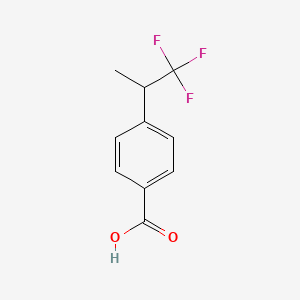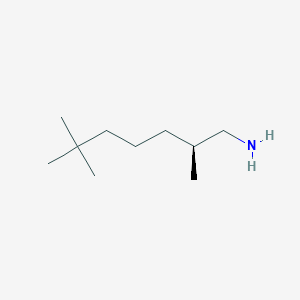
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as Compound 1, is a synthetic compound that has been studied for its potential use in treating various diseases. It was first synthesized in 2011 by a group of researchers from China and has since been the subject of numerous scientific studies.
Mécanisme D'action
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 works by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. For example, in cancer cells, this compound 1 inhibits the activity of the enzyme topoisomerase II, which is necessary for cell division. In Alzheimer's disease, this compound 1 inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In Parkinson's disease, this compound 1 inhibits the activity of the protein alpha-synuclein, which is involved in the formation of Lewy bodies in the brain.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound 1 induces cell cycle arrest and apoptosis, which leads to cell death. In Alzheimer's disease, this compound 1 increases the levels of acetylcholine in the brain, which improves cognitive function. In Parkinson's disease, this compound 1 reduces oxidative stress and inflammation, which protects dopaminergic neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been shown to have potent activity against various disease targets. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1. One direction is to further investigate its potential use in treating various types of cancer, including breast cancer and lung cancer. Another direction is to study its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future research could focus on improving the pharmacokinetic properties of this compound 1, such as its solubility and bioavailability, to make it more effective as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 involves the reaction of 3-(3,4,5-trimethoxyphenyl)isocyanate with 1-(3-chloropropyl)-5-phenylpyrrolidine-2,4-dione in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to yield this compound 1.
Applications De Recherche Scientifique
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 1 has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound 1 has been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells. In Alzheimer's disease research, this compound 1 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, this compound 1 has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propriétés
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-27-17-10-15(11-18(28-2)20(17)29-3)23-21(26)22-12-14-9-19(25)24(13-14)16-7-5-4-6-8-16/h4-8,10-11,14H,9,12-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWYNBGKTPTBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2469190.png)
![8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2469192.png)


![3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2469196.png)

![N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2469198.png)
![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2469200.png)
![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)

